molecular formula C2H6ClF2N B122141 2,2-Difluoroethylamine hydrochloride CAS No. 79667-91-7

2,2-Difluoroethylamine hydrochloride

Cat. No.: B122141
CAS No.: 79667-91-7
M. Wt: 117.52 g/mol
InChI Key: YSVKPVHTHFECBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoroethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H6ClF2N and its molecular weight is 117.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Perovskite Solar Cells Efficiency Improvement

2,2-Difluoroethylamine hydrochloride is used in perovskite solar cells for defect passivation. The integration of fluoroethylamine into the perovskite film helps suppress nonradiative recombination, improve carrier lifetime, and enhance film hydrophobicity, which contributes to higher efficiency and superior stability of these solar cells (Su et al., 2021).

Synthesis Methodology

The synthesis of 2,2-difluoroethylamine via amination of 1-halo-2,2-difluoroethane is another important application. This process involves experimental and theoretical studies to understand the complexity and mechanisms of the reaction. It's significant for producing 2,2-difluoroethylamine more efficiently and understanding its chemical properties (Han et al., 2020).

Novel Fluorinated Compounds for Measuring Tumor-Hypoxia

This compound derivatives have been developed as probes for measuring tumor-hypoxia using 19F-magnetic resonance spectroscopy. These fluorinated hypoxia-targeted compounds bind to hypoxic cells in tumors, allowing non-invasive detection and measurement of tumor hypoxia (Papadopoulou et al., 2006).

Conformational Analysis

Research on the conformational analysis of this compound has been conducted to understand its structural properties. This includes studying the gauche effect in fluorinated alkylammonium salts and the implications of adding fluorine atoms to the compound (Silla et al., 2014).

Determination of Methamphetamine Hydrochloride

This compound has been used in the analytical determination of Methamphetamine Hydrochloride, showcasing its potential in forensic and pharmaceutical analysis (He et al., 2011).

Mechanism of Action

Target of Action

2,2-Difluoroethylamine hydrochloride is a chemical compound used primarily as a precursor for the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes. The specific targets can vary depending on the particular synthesis pathway being used .

Mode of Action

The compound interacts with its targets through chemical reactions, often serving as a building block in the synthesis of more complex molecules . One reported use of this compound is as a precursor for the generation of difluoromethyl diazomethane species . This is achieved in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the synthesis process in which it is used. In the case of generating difluoromethyl diazomethane species, the compound participates in [3+2] cycloadditions with alkynes .

Result of Action

The primary result of the action of this compound is the formation of new chemical compounds. For example, when used as a precursor for difluoromethyl diazomethane species, the result is the formation of these species, which can then participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the generation of difluoromethyl diazomethane species occurs in the presence of tert-butyl nitrite and acetic acid . Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the environment .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Properties

IUPAC Name

2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKPVHTHFECBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593019
Record name 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79667-91-7
Record name 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoroethylamine hydrochloride
Reactant of Route 2
2,2-Difluoroethylamine hydrochloride
Reactant of Route 3
2,2-Difluoroethylamine hydrochloride
Reactant of Route 4
2,2-Difluoroethylamine hydrochloride
Reactant of Route 5
2,2-Difluoroethylamine hydrochloride
Reactant of Route 6
2,2-Difluoroethylamine hydrochloride
Customer
Q & A

Q1: What makes the conformational behavior of 2,2-Difluoroethylamine hydrochloride unique?

A1: this compound exhibits a phenomenon known as the "double gauche effect." [] This means that in its most stable conformation, the -NH3+ group prefers to be in a gauche orientation (60° dihedral angle) with both fluorine atoms on the adjacent carbon. This preference arises primarily from favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, even in aqueous environments. [] While hyperconjugation and hydrogen bonding play a secondary role, electrostatic forces are the dominant factor governing this unusual conformational preference.

Q2: Can you describe a cost-effective method for synthesizing 2-Bromo-2,2-difluoroethylamine hydrochloride?

A2: A novel synthesis method utilizes readily available and inexpensive starting materials: ethyl bromodifluoroacetate and sodium borohydride. [] The process involves reacting ethyl bromodifluoroacetate with ammonia gas to yield 2-bromo-2,2-difluoroacetamide. Subsequent reduction using sodium borohydride in tetrahydrofuran, followed by acidification with hydrochloric acid, yields the desired 2-Bromo-2,2-difluoroethylamine hydrochloride. [] This method significantly reduces production costs compared to previous methods and is suitable for large-scale synthesis in kilogram quantities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.